

INX-315: A Technical Guide to a Potent and Selective CDK2 Inhibitor

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Compound of Interest		
Compound Name:	CDK2-IN-15	
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Introduction

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during the G1/S phase transition.[1] Dysregulation of CDK2 activity, often through the amplification or overexpression of its binding partner Cyclin E1 (CCNE1), is a hallmark of various cancers, including certain types of ovarian, breast, and gastric cancers.[2] This has positioned CDK2 as a compelling therapeutic target for the development of novel anti-cancer agents. INX-315 has emerged as a potent and selective small molecule inhibitor of CDK2, demonstrating significant promise in preclinical studies.[3][4] This technical guide provides a comprehensive overview of INX-315, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its evaluation.

Mechanism of Action

INX-315 functions as an ATP-competitive inhibitor of CDK2.[3] By binding to the ATP-binding pocket of the CDK2 enzyme, it prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (pRb).[4][5] The phosphorylation of pRb by the CDK2/Cyclin E complex is a critical step for the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and S-phase entry.[6] Inhibition of this pathway by INX-315 leads to hypophosphorylation of pRb, maintaining it in its active, growth-



suppressive state.[4][5] This ultimately results in a G1 cell cycle arrest and the induction of a senescence-like phenotype in cancer cells with aberrant CDK2 activity.[3][4]

Data Presentation Biochemical Activity of INX-315

The biochemical potency and selectivity of INX-315 have been determined against a panel of cyclin-dependent kinases. The half-maximal inhibitory concentration (IC50) values demonstrate high potency for CDK2/Cyclin E1 and CDK2/Cyclin A2, with significant selectivity over other key CDKs.[2][5][7]

Kinase Target	IC50 (nM)
CDK2/Cyclin E1	0.6
CDK2/Cyclin A2	2.5
CDK1/Cyclin B1	30
CDK3/Cyclin E1	15.1
CDK4/Cyclin D1	125
CDK5	23.1
CDK5/p25	21.4
CDK6/Cyclin D3	349
CDK9/Cyclin T1	62
CSF1R	2.29

Data compiled from Nanosyn and LanthaScreen Eu Kinase Binding and Z'-Lyte Kinase Assays.
[7]

Cellular Activity of INX-315

The cellular activity of INX-315 has been evaluated in various cancer cell lines, particularly those with CCNE1 amplification, as well as in models of resistance to CDK4/6 inhibitors.



Intracellular Target Engagement (NanoBRET Assay)[3][7]

Target	Intracellular IC50 (nM)
CDK2/Cyclin E1	2.3
CDK1/Cyclin B1	374
CDK9/Cyclin T1	2,950

Anti-proliferative Activity in Cancer Cell Lines (CellTiter-Glo Assay)[2][5][8]

Cell Line	Cancer Type	CCNE1 Status	INX-315 IC50 (nM)
OVCAR-3	Ovarian	Amplified	Low nM
MKN1	Gastric	Amplified	Low nM
MCF7 (Palbociclib- resistant)	Breast	-	113
T47D (Abemaciclib- resistant)	Breast	-	Low nM
Hs68	Normal Fibroblast	Wild-type	1430

Pharmacokinetics

Detailed pharmacokinetic data for INX-315 from clinical trials are not yet publicly available. However, a Phase 1/2 clinical trial (NCT05735080) is currently evaluating the safety, tolerability, and pharmacokinetics of INX-315 in patients with advanced cancers.[8][9] Preliminary data from this trial indicate that INX-315 plasma concentrations increased with dose and achieved 24-hour trough concentrations at or above the predicted effective concentrations starting at the 100 mg once-daily dose level.

Experimental Protocols LanthaScreen® Eu Kinase Binding Assay



This assay is used to determine the biochemical potency of an inhibitor by measuring its ability to displace a fluorescent tracer from the kinase active site.

Materials:

- Kinase of interest (e.g., CDK2/Cyclin E1)
- LanthaScreen® Eu-labeled anti-tag antibody
- Alexa Fluor® 647-labeled kinase tracer
- Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- Test compound (e.g., INX-315) serially diluted in DMSO
- 384-well assay plates

Procedure:

- Prepare a 3X solution of the test compound by diluting the DMSO stock in Kinase Buffer A.
- Prepare a 3X kinase/antibody mixture in Kinase Buffer A.
- Prepare a 3X tracer solution in Kinase Buffer A.
- In a 384-well plate, add 5 μL of the 3X test compound solution.
- Add 5 μL of the 3X kinase/antibody mixture to each well.
- Add 5 μL of the 3X tracer solution to each well.
- Incubate the plate at room temperature for 1 hour, protected from light.
- Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The emission ratio of the acceptor (665 nm) to the donor (615 nm) is calculated.
- Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.



Z'-Lyte™ Kinase Assay

This assay measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.

Materials:

- Kinase of interest (e.g., CDK2/Cyclin A2)
- Z'-LYTE™ Ser/Thr or Tyr peptide substrate
- ATP solution
- · Kinase buffer
- Development Reagent
- Stop Reagent
- Test compound (e.g., INX-315) serially diluted in DMSO
- 384-well assay plates

Procedure:

- Prepare a 4X solution of the test compound in kinase buffer.
- Prepare a 4X solution of the kinase/peptide mixture in kinase buffer.
- Prepare a 2X ATP solution in kinase buffer.
- In a 384-well plate, add 2.5 μL of the 4X test compound solution.
- Add 5 μL of the 4X kinase/peptide mixture to each well.
- Initiate the kinase reaction by adding 2.5 μ L of the 2X ATP solution.
- Incubate at room temperature for 1 hour.



- Add 5 μL of the Development Reagent to each well.
- Incubate at room temperature for 1 hour.
- Add 5 μL of the Stop Reagent to each well.
- Read the plate on a fluorescence plate reader, measuring the emission of both coumarin (donor) and fluorescein (acceptor).
- Calculate the emission ratio and plot against the inhibitor concentration to determine the IC50.

NanoBRET™ Live-Cell Target Engagement Assay

This assay measures the binding of an inhibitor to its target protein within living cells.

Materials:

- HEK293T cells
- Plasmid encoding the target protein fused to NanoLuc® luciferase (e.g., CDK2-NanoLuc®)
- Transfection reagent (e.g., FuGene HD)
- Opti-MEM™ I Reduced Serum Medium
- NanoBRET™ tracer
- Extracellular NanoLuc® inhibitor
- NanoBRET™ substrate
- Test compound (e.g., INX-315) serially diluted in DMSO
- White, opaque 384-well assay plates

Procedure:

• Transfect HEK293T cells with the NanoLuc®-fusion plasmid and culture for 18-24 hours.



- Harvest the transfected cells and resuspend in Opti-MEM.
- Dispense the test compound dilutions into the assay plate.
- Add the cell suspension to the wells containing the test compound and incubate at 37°C in a
 CO2 incubator for 2 hours.
- Prepare the detection reagent by mixing the NanoBRET[™] tracer, extracellular NanoLuc® inhibitor, and NanoBRET[™] substrate in Opti-MEM.
- Add the detection reagent to the wells.
- Read the plate within 20 minutes on a luminometer capable of measuring BRET, with filters for donor (450 nm) and acceptor (610 nm) emission.
- Calculate the BRET ratio (acceptor emission/donor emission) and plot against the inhibitor concentration to determine the intracellular IC50.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP. [3][5][7]

Materials:

- · Cancer cell lines of interest
- · Cell culture medium
- Test compound (e.g., INX-315) serially diluted in culture medium
- CellTiter-Glo® Reagent
- Opaque-walled 96- or 384-well plates
- Luminometer

Procedure:



- Seed cells in the multiwell plates and allow them to attach overnight.
- Treat the cells with a serial dilution of the test compound and incubate for the desired period (e.g., 6 days).
- Equilibrate the plate to room temperature for approximately 30 minutes.
- Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Record the luminescence using a plate-reading luminometer.
- Plot the luminescence signal against the inhibitor concentration to determine the IC50.

Western Blot Analysis of pRb Phosphorylation

This technique is used to assess the phosphorylation status of the Retinoblastoma protein (pRb), a direct substrate of CDK2.

Materials:

- Cancer cell lines
- Test compound (e.g., INX-315)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Transfer buffer



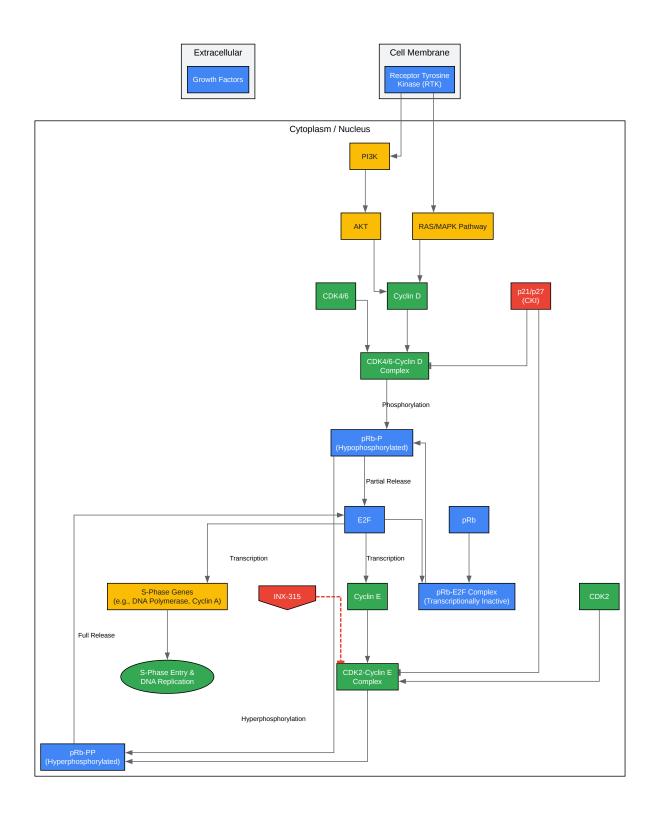
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (anti-phospho-pRb, anti-total pRb, and a loading control like β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- · Imaging system

Procedure:

- Treat cells with the test compound for the desired time (e.g., 24 hours).
- Lyse the cells and quantify the protein concentration.
- Separate equal amounts of protein lysate on an SDS-PAGE gel.
- Transfer the proteins to a membrane.
- Block the membrane for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Capture the signal using an imaging system.
- Analyze the band intensities to determine the ratio of phosphorylated pRb to total pRb.

Mandatory Visualizations CDK2 Signaling Pathway in G1/S Transition



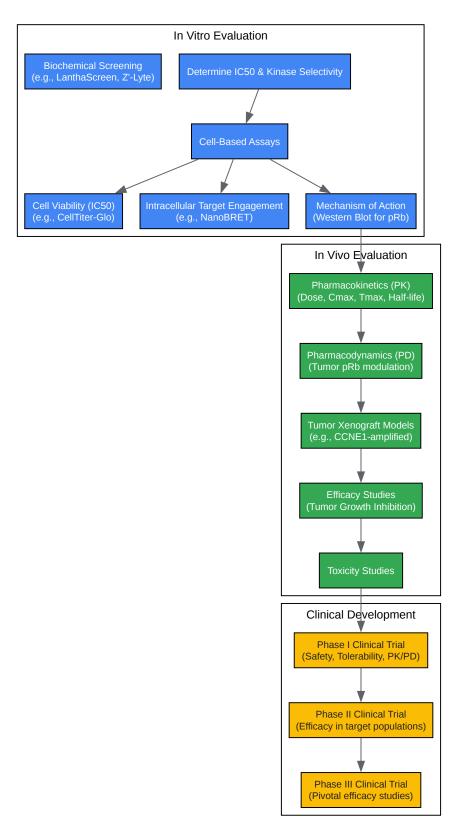


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Caption: CDK2 signaling in the G1/S transition.



Experimental Workflow for CDK2 Inhibitor Evaluation



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Caption: Preclinical to clinical workflow for a CDK2 inhibitor.

Conclusion

INX-315 is a highly potent and selective CDK2 inhibitor with a well-defined mechanism of action centered on the inhibition of the CDK2/Cyclin E/pRb pathway. It has demonstrated robust anti-proliferative activity in preclinical models of cancers with CCNE1 amplification and in those resistant to CDK4/6 inhibitors. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of INX-315 and other CDK2 inhibitors. The ongoing clinical development of INX-315 holds significant promise for patients with cancers dependent on aberrant CDK2 signaling.

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